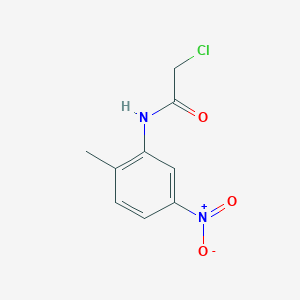

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Overview

Description

“2-chloro-N-(2-methyl-5-nitrophenyl)acetamide” is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .

Synthesis Analysis

A novel method for synthesizing this compound has been reported . The method involves taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with methylating agent to obtain the target product .

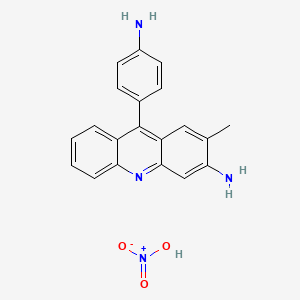

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-methyl-5-nitrophenyl)acetamide” can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .

Chemical Reactions Analysis

The compound has been used as a reactant/reagent for synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .

Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(2-methyl-5-nitrophenyl)acetamide” is 228.63 g/mol . Other physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Molecular Structure and Conformation

One study detailed the molecular structure and conformation of a similar compound, illustrating its geometric parameters and intermolecular hydrogen bonding, which could be relevant for understanding the behavior of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide in various solvents or as part of larger molecular assemblies. Such characteristics are crucial for designing materials with specific optical or electronic properties (Gowda et al., 2007).

Metabolic Pathways and Toxicology

Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes has revealed complex metabolic pathways that could be informative for evaluating the environmental and health impacts of related compounds, including 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. Understanding these pathways is essential for assessing the risk of exposure to these chemicals and designing safer alternatives (Coleman et al., 2000).

Solvatochromism and Molecular Interactions

A study on the solvatochromism of heteroaromatic compounds, including derivatives similar to 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, has explored how these molecules interact with solvents. This interaction is critical for applications in dye technology and sensor development, providing insights into the design of molecules with specific solvatochromic properties (Krivoruchka et al., 2004).

Photoreactions and Stability

The photoreactivity of compounds related to 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide has been investigated to understand their stability and decomposition pathways under UV light. This research is vital for assessing the environmental fate of such compounds and their potential use in photostable materials or in applications requiring controlled photodegradation (Watanabe et al., 2015).

Synthesis and Application in Drug Development

Compounds structurally related to 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide have been synthesized and evaluated for their potential as anticancer agents. This highlights the importance of such compounds as intermediates in the synthesis of therapeutically active molecules, offering pathways for the development of new drugs (Panchal et al., 2020).

Mechanism of Action

properties

IUPAC Name |

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6-2-3-7(12(14)15)4-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLQFQSJHDHMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359260 | |

| Record name | 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35588-36-4 | |

| Record name | 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

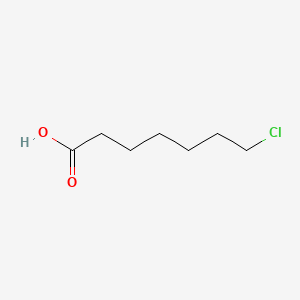

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)